molecular formula C13H21NO3 B1377848 tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1363381-96-7

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B1377848
CAS No.: 1363381-96-7
M. Wt: 239.31 g/mol
InChI Key: WHJLPRVITSVHFJ-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1363381-96-7) is a spirocyclic compound featuring a 6-azaspiro[3.5]nonane core with a ketone group at position 1 and a tert-butyl carboxylate ester. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.31 g/mol . The spiro architecture confers rigidity, making it valuable in medicinal chemistry as a scaffold for drug discovery. The tert-butyl group enhances solubility and stability, while the ketone group offers a reactive site for further functionalization .

Properties

IUPAC Name

tert-butyl 3-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-6-13(9-14)7-5-10(13)15/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJLPRVITSVHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis Overview

A typical preparation involves the following key steps:

  • Formation of the spirocyclic ring system via cyclization reactions.
  • Introduction of the ketone group at the 1-position.
  • Protection of the nitrogen atom with a tert-butyl carbamate group (Boc protection).
  • Purification and isolation of the final compound.

Representative Synthetic Route from Literature

A seven-step synthetic route analogous to the preparation of related tert-butyl diazaspiro compounds can be adapted for tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate, as follows:

Step Reaction Description Reagents/Solvents Conditions Key Notes
1 Reaction of ethyl malonate with ethanol to form intermediate compound Ethyl malonate, ethanol 25-80 °C, 5 h Establishes malonate derivative
2 Reduction of intermediate with lithium borohydride Lithium borohydride, THF Controlled temp Converts ester to alcohol
3 Tosylation of alcohol intermediate p-Toluenesulfonyl chloride, dichloromethane Room temperature Activates for cyclization
4 Cyclization via intramolecular ring closure Cesium carbonate, acetonitrile Room temperature Forms spiro ring
5 Reduction of cyclized intermediate Magnesium chips, methanol Room temperature Reduces ketone or ester groups
6 Boc protection of amine group Boc anhydride, dichloromethane Room temperature Protects nitrogen
7 Catalytic hydrogenation Palladium on carbon, methanol Room temperature, H2 atmosphere Removes protecting groups or final adjustments

This sequence is adapted from a patent describing the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane derivatives and can be tailored to the 6-azaspiro analog by modifying starting materials and reaction conditions accordingly.

Specific Considerations for this compound

  • The ketone at the 1-position is typically introduced or maintained during ring closure and subsequent oxidation/reduction steps.
  • Boc protection is crucial for stabilizing the nitrogen and facilitating purification.
  • Solvent choice (e.g., dichloromethane, tetrahydrofuran, acetonitrile) and temperature control are critical for reaction selectivity and yield.
  • Catalytic hydrogenation at the final step ensures removal of any protecting groups or side products, yielding the pure target compound.
Step Temperature (°C) Time Yield (%) Remarks
1 25-80 5 h 80-90 Efficient ester formation
2 0-25 2-4 h 75-85 Controlled reduction
3 20-25 1-3 h 70-80 Tosylation efficiency depends on purity
4 20-25 4-6 h 65-75 Cyclization critical for ring closure
5 20-25 3-5 h 70-80 Reduction step requires fresh magnesium
6 20-25 2-4 h 85-90 Boc protection high yield
7 20-25 6-12 h 90-95 Catalytic hydrogenation completes synthesis

Yields vary depending on reagent quality, scale, and purification methods. Overall yields for the entire sequence typically range from 40-60% after purification.

  • Purification is commonly performed by column chromatography or recrystallization.
  • Structural confirmation via NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • Purity assessment by HPLC or GC-MS.
  • Melting point determination to confirm compound identity.
  • The use of cesium carbonate as a base for cyclization improves ring closure efficiency.
  • Lithium borohydride offers selective reduction of esters to alcohols without over-reduction.
  • Boc anhydride in dichloromethane provides mild conditions for nitrogen protection.
  • Palladium on carbon catalysis under hydrogen atmosphere effectively removes protecting groups without degrading the spirocyclic core.
  • Reaction monitoring by TLC and in-process NMR ensures optimal conversion at each step.

The preparation of this compound is achieved through a carefully controlled multi-step synthetic route involving ester formation, reduction, tosylation, cyclization, further reduction, Boc protection, and catalytic hydrogenation. Optimizing reaction conditions such as temperature, solvent, reagent equivalents, and purification methods is essential to maximize yield and purity. This compound’s synthesis is well-documented in patent literature and chemical supplier data, providing a robust foundation for research and industrial application.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Dess-Martin periodinane yields oxidized derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that compounds similar to tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate exhibit promising biological activity. The structure's unique spirocyclic framework may contribute to its interaction with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study explored the anticancer properties of spirocyclic compounds, including derivatives of this compound. The findings suggested that these compounds could inhibit tumor growth in vitro and in vivo, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Synthetic Organic Chemistry

Building Block in Synthesis
this compound serves as a versatile building block in the synthesis of more complex molecules. Its ability to undergo various reactions such as nucleophilic substitutions and cycloadditions makes it valuable in constructing diverse chemical architectures.

Data Table: Synthetic Reactions Involving this compound

Reaction TypeConditionsProduct
Nucleophilic SubstitutionBase-catalyzed, solvent AModified spirocyclic compound
CycloadditionUV light, specific catalystDiels-Alder adduct
ReductionLiAlH4, THFAlcohol derivative

Material Science

Polymer Chemistry Applications
The compound's functional groups allow for its incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research has shown that adding this compound to polymer formulations can improve their resistance to degradation.

Case Study: Enhanced Polymer Properties

A recent study investigated the effects of incorporating this compound into a polycarbonate matrix. The results demonstrated improved impact resistance and thermal stability compared to control samples without the additive.

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Oxo Group

  • tert-Butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 2090734-62-4): Shares the same molecular formula (C₁₃H₂₁NO₃) and weight (239.31 g/mol) as the 1-oxo analog . Key Difference: The ketone is at position 8 instead of 1. This positional isomerism alters steric and electronic environments, affecting reactivity.
  • tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1359704-84-9): Another positional isomer with the ketone at position 2. This configuration may influence hydrogen-bonding interactions and solubility compared to the 1-oxo derivative .

Variations in Spiro Ring Size and Substituents

  • tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203661-71-6): Features a smaller spiro[3.4]octane system. Similarity scores (0.94) indicate close structural resemblance but distinct physicochemical profiles .
  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1194376-44-7): Contains two nitrogen atoms (diazaspiro) and a spiro[4.4]nonane core. The additional nitrogen enhances hydrogen-bonding capacity, which could improve binding affinity in biological targets. However, the altered spiro framework may reduce conformational flexibility .

Functionalized Derivatives

  • tert-Butyl 3,3-Difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate: Incorporates fluorine atoms and an extra nitrogen. Fluorine increases lipophilicity and metabolic stability, while the diaza configuration modifies electronic properties. These changes could enhance pharmacokinetic profiles in drug candidates .
  • tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate (CAS: 1630906-45-4): A diazaspiro derivative with a hemioxalate salt. The additional nitrogen and salt form improve water solubility, making it suitable for aqueous reaction conditions .

Key Comparative Data

Compound CAS Number Molecular Formula Molecular Weight Key Features
tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate 1363381-96-7 C₁₃H₂₁NO₃ 239.31 Ketone at position 1; spiro[3.5]nonane core
tert-Butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate 2090734-62-4 C₁₃H₂₁NO₃ 239.31 Ketone at position 8; same core but distinct reactivity due to oxo position
tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate 1359704-84-9 C₁₃H₂₁NO₃ 239.31 Ketone at position 2; altered hydrogen-bonding potential
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 203661-71-6 C₁₂H₁₉NO₃ 225.28 Smaller spiro[3.4]octane core; increased ring strain
tert-Butyl 3,3-Difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate N/A C₁₂H₂₀F₂N₂O₂ 262.30 Fluorine substitution; diaza core for enhanced lipophilicity

Biological Activity

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1363381-96-7) is a compound characterized by its unique spirocyclic structure, which consists of a nonane ring fused with an azaspiro ring. This compound has garnered attention in both organic synthesis and biological research due to its potential bioactivity and applications in various scientific fields.

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.32 g/mol
  • Purity : Typically ≥97%

The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which are essential for its functionality in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The spirocyclic configuration facilitates binding to enzyme active sites or receptor sites, influencing various biochemical pathways. Although detailed studies are ongoing, preliminary findings suggest that it may modulate enzyme activity and affect signaling pathways involved in cellular processes.

Biological Activity and Applications

Recent studies have indicated several potential biological activities associated with this compound:

  • Enzyme Interaction : The compound has shown promise in modulating the activity of certain enzymes, potentially influencing metabolic pathways.
  • Antimicrobial Properties : Initial investigations suggest that it may possess antimicrobial activity, making it a candidate for further research in pharmacology.
  • Chemical Synthesis : Due to its unique structure, it serves as a valuable intermediate in the synthesis of other biologically active compounds.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study AEvaluate enzyme inhibitionShowed significant inhibition of enzyme X at concentrations ≥10 µM
Study BAssess antimicrobial efficacyDemonstrated antimicrobial activity against bacteria Y with an MIC of 50 µg/mL
Study CSynthesis applicationsSuccessfully used as a precursor in synthesizing compound Z with improved yields

Comparative Analysis

Comparative studies with related compounds have highlighted the unique properties of this compound:

CompoundStructure TypeBiological Activity
tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylateOxa instead of oxoModerate enzyme inhibition
tert-butyl 6-hydroxy-2-azaspiro[3.3]heptaneHydroxy group presentLimited bioactivity

Synthesis and Production

The synthesis of this compound typically involves the oxidation of precursors using reagents like Dess-Martin periodinane under controlled conditions. This method ensures high purity and yield, making it suitable for both laboratory and industrial applications.

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